molecular formula C20H21N5O B2990773 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034372-07-9

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2990773
CAS No.: 2034372-07-9
M. Wt: 347.422
InChI Key: RZKWYMXPCKPGRX-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex heterocyclic compound with a molecular formula of C21H23N5O and a molecular weight of 361.45 g/mol, offered as a high-purity chemical for research purposes. This molecule features a unique hybrid architecture, integrating a 5-methyl-1-phenyl-1H-pyrazole moiety linked via a methanone bridge to a fused 3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine scaffold. The presence of multiple nitrogen atoms in these fused ring systems makes this compound a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel kinase inhibitors and other biologically active small molecules. While the specific biological activity and mechanism of action for this exact compound require further experimental investigation, its structural framework is highly relevant for probing protein-ligand interactions. Researchers can utilize this compound as a key intermediate or a core structural template in the design of targeted chemical libraries. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-14-17(12-21-25(14)15-6-3-2-4-7-15)20(26)23-10-11-24-19(13-23)16-8-5-9-18(16)22-24/h2-4,6-7,12H,5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKWYMXPCKPGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. For instance, the synthesis may begin with 5-methyl-1-phenyl-1H-pyrazole , which can be functionalized through various chemical transformations to yield the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown efficacy against various bacterial strains. A study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The target compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that related compounds can reduce inflammation markers significantly in LPS-stimulated macrophages .

Anticancer Properties

The anticancer activity of pyrazole derivatives is another area of interest. Compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer), showing IC50 values in the micromolar range. For example, one study reported IC50 values between 10 to 30 µM for related pyrazolo compounds against different cancer cell lines .

Case Studies

Several case studies provide insights into the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against E. coli and S. aureus. The results indicated that some derivatives had potent activity with MIC values lower than standard antibiotics .
  • Anti-inflammatory Mechanisms : In a study assessing the anti-inflammatory effects of pyrazole-based compounds, it was found that these compounds significantly inhibited the NF-kB pathway, leading to decreased production of inflammatory mediators .
  • Anticancer Activity : A recent investigation involved testing a series of pyrazolo compounds against various cancer cell lines. The results showed promising anticancer activity with some compounds inducing apoptosis in cancer cells through caspase activation pathways .

Data Tables

Biological ActivityCompound StructureIC50/ MIC Values
AntimicrobialPyrazole Derivative0.5 - 16 µg/mL
Anti-inflammatoryPyrazole DerivativeIC50 ~ 10 µM
AnticancerPyrazole DerivativeIC50 ~ 10 - 30 µM

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Key Substituents Structural Implications
Target Compound Pyrazole + cyclopenta-pyrazolo-pyrazine 5-methyl, 1-phenyl Enhanced rigidity; potential for selective target binding due to bicyclic system
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone (10a) Triazole + pyrazolo-triazine p-Tolyl, phenyl triazine Triazine may increase π-π stacking; triazole introduces additional hydrogen-bonding sites
(3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole + pyrazolo-pyrimidine 3,5-dimethyl, phenylamino pyrimidine Pyrimidine’s planar structure favors kinase inhibition; amino group enhances solubility
5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Dihydropyrazole + pyrazole-pyridine Diphenylpyrazole, pyridine Dihydropyrazole increases conformational flexibility; pyridine improves bioavailability

Key Observations :

  • Substituents like methyl and phenyl groups influence lipophilicity, which correlates with membrane permeability and metabolic stability .

Key Observations :

  • Diazotization and cyclocondensation are common for pyrazole-containing methanones, but yields and scalability depend on substituent compatibility .
  • The target compound’s synthesis may require specialized conditions for bicyclic system formation, increasing complexity compared to monocyclic analogues.

Bioactivity and Target Profiles

Table 3: Inferred Bioactivity Based on Structural Clustering ()

Compound Class Predicted Bioactivity Example Targets
Pyrazole-pyrazine hybrids (Target Compound) Kinase inhibition, enzyme modulation CDK, MAPK
Pyrazole-pyrimidines () Kinase inhibition, antiproliferative EGFR, VEGFR
Pyrazole-triazines () Anticancer, antimicrobial Topoisomerase II
Dihydropyrazole-pyridines () Antimicrobial, anti-inflammatory COX-2, bacterial enzymes

Key Observations :

  • The target compound’s bicyclic system may confer selectivity for kinases requiring bulky or rigid binding pockets.
  • Pyrimidine and triazine analogues show broader anticancer activity due to their planar structures’ compatibility with DNA intercalation .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification MethodCitation
Pyrazole corePhenylhydrazine, ethanol, reflux (7 hr)45%Recrystallization (ethanol)
CyclizationPOCl₃, 120°C60–75%Column chromatography
Methanone couplingAcyl chloride, base (e.g., NaOH)50–65%Solvent extraction

Basic: How is the compound structurally characterized?

Methodological Answer:

  • Spectroscopy : IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (pyrazole protons at δ 6.5–8.0 ppm; cyclopenta protons at δ 2.5–4.0 ppm).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content).

Advanced: How to resolve contradictions in reaction yields during synthesis?

Methodological Answer:

  • Parameter Optimization : Adjust reaction time, temperature, or stoichiometry. For example, extending reflux time from 7 to 10 hr improved yields in analogous pyrazole syntheses.
  • Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., unreacted hydrazides).
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

Advanced: What computational approaches model this compound’s interactions?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry.
  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. Focus on the methanone group’s hydrogen-bonding potential.

Basic: What analytical methods ensure purity?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane).
  • Thermal Analysis : DSC to detect polymorphic transitions.
  • Spectrophotometry : UV-Vis (λmax ~250–300 nm for aromatic systems).

Advanced: What mechanistic insights explain cyclization reactions?

Methodological Answer:

  • Intermediate Trapping : Use stopped-flow NMR to detect transient species (e.g., enolates).
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps.
  • Isotopic Labeling : ¹⁵N-labeled hydrazines trace nitrogen incorporation into the pyrazine ring.

Basic: How is biological activity assessed?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., kinases) using fluorogenic substrates.
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition).

Advanced: How to address polymorphism in crystallographic studies?

Methodological Answer:

  • Solvent Screening : Recrystallize from DMF/ethanol or acetone/water to isolate polymorphs.
  • Thermal Analysis : DSC/TGA to map phase transitions.
  • Synchrotron XRD : High-resolution data collection for precise lattice parameter determination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.